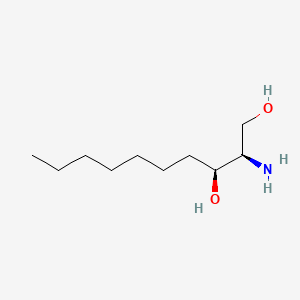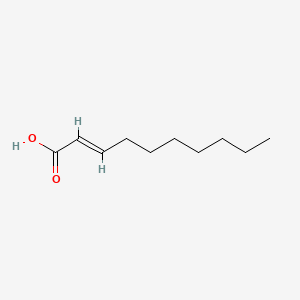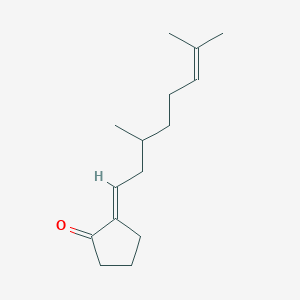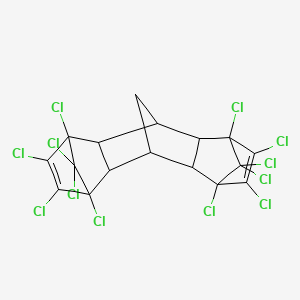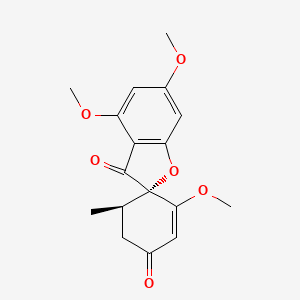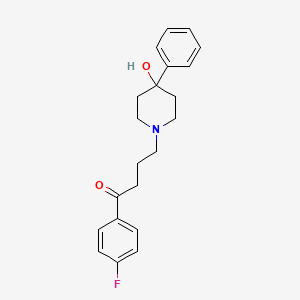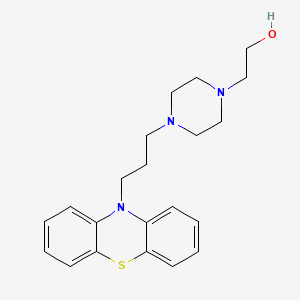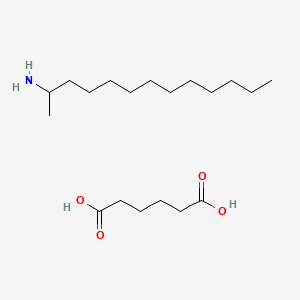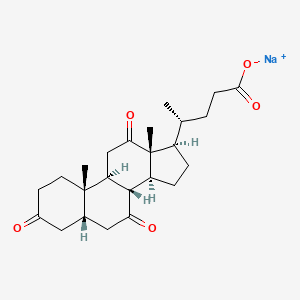
Sodium dehydrocholate
Overview
Description
Dehydrocholate sodium, also known as sodium dehydrocholate, is a synthetic bile acid derived from the oxidation of cholic acid. It is commonly used as a hydrocholeretic agent, which means it increases bile output to clear increased bile acid load. This compound is often utilized in medical and biochemical research due to its unique properties and functions .
Scientific Research Applications
Dehydrocholate sodium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving bile acids and their derivatives.
Biology: Dehydrocholate sodium is utilized in studies related to bile acid metabolism and transport.
Medicine: It is used as a hydrocholeretic agent to increase bile flow and aid in the treatment of certain liver and gallbladder conditions.
Industry: Dehydrocholate sodium is employed in the formulation of pharmaceuticals and other products requiring bile acid derivatives
Mechanism of Action
Target of Action
Sodium dehydrocholate, a synthetic bile acid, primarily targets the biliary system . It stimulates biliary lipid secretion , which plays a crucial role in digestion and absorption of dietary fats in the small intestine.
Mode of Action
This compound interacts with its targets by inducing choleresis, a process that increases the volume of secretion of bile . This is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components . This compound may decrease bile phospholipid secretion due to a lack of micelle formation by dehydrocholate-produced bile . It is also suggested that due to enhanced permeability of tight junctions in the canalicular membranes, dehydrocholate facilitates direct exchange between bile and plasma .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biliary lipid secretion pathway . By stimulating this pathway, it influences the digestion and absorption of dietary fats.
Pharmacokinetics (ADME)
It is known that dehydrocholic acid, from which this compound is derived, is absorbed from the proximal small intestine . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The primary molecular effect of this compound is the stimulation of biliary lipid secretion . This results in an increase in the volume of bile secreted, a process known as choleresis . On a cellular level, this compound may enhance the permeability of tight junctions in the canalicular membranes, facilitating direct exchange between bile and plasma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the evaporation rate of this compound aqueous solutions was found to be related to the aggregation processes in the bulk . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Sodium dehydrocholate is known to interact with various enzymes, proteins, and other biomolecules. It helps solubilize lipophilic compounds, making it an essential reagent in studying the absorption and transport of lipids in biochemical models . Its surface-active properties are valuable in experiments aimed at understanding the structural dynamics of lipid bilayers and membrane proteins .
Cellular Effects
This compound has dual effects on cell viability. At lower concentrations, it increases cell viability, which is associated with the promotion of AKT phosphorylation and cyclin D1 expression . At higher concentrations, it induces apoptosis and sustained activation of p38 and AKT . It also affects cell membrane fluidity .
Molecular Mechanism
This compound induces choleresis, which is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components . It may decrease bile phospholipid secretion due to a lack of micelle formation by dehydrocholic acid-produced bile . A study suggests that due to enhanced permeability of tight junctions in the canalicular membranes, dehydrocholic acid facilitates direct exchange between bile and plasma .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the secretions of all the endogenous biliary bile acids were decreased within 30-60 minutes of infusion . Phospholipid secretion as well as cholesterol levels were also declined .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it’s known that the effects of drugs can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in the metabolism of bile acids. It is proposed that dehydrocholic acid induces choleresis, which is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components .
Transport and Distribution
This compound is absorbed from the proximal small intestine . The major site of metabolism is proposed to be the liver . The major metabolite accounting for 70% of total detectable metabolites is dihydroxymonoketo bile acid (3α,7α-dihydroxy-12-keto-5β-cholanoic acid) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydrocholate sodium is synthesized through the oxidation of cholic acid. The process involves the use of chromic acid as the oxidizing agent. The reaction conditions typically include controlled temperature and pH to ensure the complete conversion of cholic acid to dehydrocholic acid, which is then neutralized with sodium hydroxide to form dehydrocholate sodium .
Industrial Production Methods
In industrial settings, the production of dehydrocholate sodium involves large-scale oxidation of cholic acid using chromic acid or other suitable oxidizing agents. The reaction mixture is then subjected to purification processes, including filtration and crystallization, to obtain high-purity dehydrocholate sodium. The final product is often dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Dehydrocholate sodium undergoes various chemical reactions, including:
Oxidation: The primary reaction in its synthesis, where cholic acid is oxidized to form dehydrocholic acid.
Reduction: Although less common, reduction reactions can convert dehydrocholate sodium back to its precursor forms.
Substitution: Dehydrocholate sodium can participate in substitution reactions, particularly involving its carboxylate group
Common Reagents and Conditions
Oxidizing Agents: Chromic acid is commonly used for the oxidation of cholic acid.
Reducing Agents: Various reducing agents can be employed to reverse the oxidation process.
Solvents: Water, acetone, and other organic solvents are used in the preparation and purification processes
Major Products Formed
The major product formed from the oxidation of cholic acid is dehydrocholic acid, which is then converted to dehydrocholate sodium. Other minor products may include partially oxidized intermediates and by-products from side reactions .
Comparison with Similar Compounds
Dehydrocholate sodium is unique among bile acid derivatives due to its specific oxidation state and functional properties. Similar compounds include:
Cholic Acid: The precursor to dehydrocholate sodium, cholic acid is a primary bile acid with different functional properties.
Chenodeoxycholic Acid: Another primary bile acid with distinct biological functions.
Ursodeoxycholic Acid: A secondary bile acid used in the treatment of certain liver diseases
Dehydrocholate sodium stands out due to its synthetic origin and specific applications in increasing bile output and facilitating bile acid metabolism studies.
Properties
| { "Design of the Synthesis Pathway": "Sodium dehydrocholate can be synthesized by the oxidation of cholic acid using sodium periodate.", "Starting Materials": [ "Cholic acid", "Sodium periodate", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve cholic acid and sodium hydroxide in water and heat the mixture to 60°C.", "Add sodium periodate slowly to the mixture with stirring, and continue stirring for 3 hours at 60°C.", "Cool the mixture to room temperature and adjust the pH to 7 with hydrochloric acid.", "Filter the solution and wash the precipitate with water.", "Dissolve the precipitate in sodium hydroxide solution and adjust the pH to 9.", "Filter the solution and evaporate the filtrate to dryness to obtain sodium dehydrocholate." ] } | |
CAS No. |
145-41-5 |
Molecular Formula |
C24H34NaO5 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H34O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/t13-,14+,16-,17+,18+,22+,23+,24-;/m1./s1 |
InChI Key |
SHQJNIUBZKDVAW-CAOXKPNISA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.[Na] |
SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na] |
Appearance |
Solid powder |
| 145-41-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
81-23-2 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(5beta)-3,7,12-Trioxocholan-24-oic Acid Atrocholin Cholan HMB Cholan-HMB CholanHMB Chologon Decholin Dehydrocholate Dehydrocholate, Sodium Dehydrocholic Acid Dehydrocholic Acid, Lithium Salt Dehydrocholic Acid, Magnesium Salt Dehydrocholic Acid, Potassium Salt Dehydrocholic Acid, Sodium Salt Ketocholanic Acid Sodium Dehydrocholate Triketocholanic Acid Trioxocholate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



